molecular formula C9H11FN2O2 B1334457 2-(2-Fluorophenoxy)propanehydrazide CAS No. 727694-67-9

2-(2-Fluorophenoxy)propanehydrazide

Cat. No. B1334457
M. Wt: 198.19 g/mol
InChI Key: FEPALPYILGLEJX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)propanehydrazide is a compound that is structurally related to various research chemicals that have been synthesized and studied for their potential applications in different fields, including host-guest chemistry, radiopharmaceuticals, organic synthesis, crystallography, liquid crystals, and spectroscopy. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the related compounds and their properties.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step reactions with careful control of conditions to introduce the fluorine atom or fluorinated groups into the molecule. For example, the synthesis of [18F]FP-β-CIT involves a two-step reaction sequence starting with a brominated precursor that is fluorinated with fluorine-18, followed by a reaction with a tropane derivative and purification via HPLC . Similarly, the synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides involves esterification under microwave irradiation, followed by hydrazinolysis and reaction with benzaldehydes, with the use of ultrasound to improve yields .

Molecular Structure Analysis

The molecular structure of compounds containing the 2-fluorophenoxy group can be influenced by the presence of fluorine, which can affect the electronic distribution and hydrogen bonding patterns within the molecule. For instance, the crystal structure of a 1:1 complex of a related host compound with methylhydrazine shows centrosymmetric cyclic dimeric units formed by hydrogen bonding . Schiff bases like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide exhibit planar structures with specific hydrogen bonding patterns that stabilize the crystal packing .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often leveraging the unique reactivity of the fluorine atom. The versatile 2-fluoroacrylic building blocks are used to synthesize a range of fluorine-bearing heterocyclic compounds, demonstrating the reactivity of such moieties in cyclization reactions . The presence of fluorine can also influence the reactivity and outcome of condensation reactions, as seen in the synthesis of benzazole fluorophores .

Physical and Chemical Properties Analysis

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties. For example, fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol show reduced melting points, clearing points, and smectic A to chiral nematic transitions compared to their non-fluorinated counterparts . The molecular structure of 2-fluorophenol and 2,6-difluorophenol, as determined by electron diffraction, suggests the formation of weak intramolecular hydrogen bonds, which can affect the compound's boiling point and solubility .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Green Synthesis and Antioxidant Potential : A study by (Zaheer et al., 2015) detailed an efficient green synthesis method for N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, using microwave irradiation and ultrasonic bath techniques. These compounds, including derivatives of 2-(2-fluorophenoxy)propanehydrazide, showed significant antioxidant potential, indicating pharmaceutical applications.

Crystal Structure and Potential Applications

  • Crystal Structure Analysis for Metal Complex Formation : A study by (Plutenko et al., 2022) on a related compound, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanehydrazide, revealed its ability to form polynuclear metal complexes. This suggests potential applications of similar propanehydrazides, including 2-(2-fluorophenoxy)propanehydrazide, in forming metal complexes for various applications.

Antioxidant and Anticancer Activity

  • Antioxidant and Anticancer Properties : Research by (Tumosienė et al., 2020) on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed significant antioxidant activity. Some derivatives were more effective than ascorbic acid, and certain compounds showed cytotoxicity against glioblastoma and breast cancer cell lines, indicating potential anticancer applications for similar propanehydrazides.

Bioinformatic Characterization for Neurodegenerative Diseases

  • Bioinformatic Approach for Alzheimer’s Treatment : A study by (Avram et al., 2021) on Schiff bases, including (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, used bioinformatics to evaluate their potential as neuropsychiatric drugs. This approach can be applied to the study of 2-(2-fluorophenoxy)propanehydrazide for treating neurodegenerative disorders.

Environmental Applications

  • Biodegradation and Environmental Fate : Research on bisphenol A (BPA), a related compound, by (Chhaya & Gupte, 2013) and others, indicates that propanehydrazide derivatives could be subject to biodegradation and play roles in environmental processes. These insights may extend to 2-(2-fluorophenoxy)propanehydrazide, suggesting its environmental impact and degradation pathways.

properties

IUPAC Name

2-(2-fluorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPALPYILGLEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262919
Record name 2-(2-Fluorophenoxy)propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)propanehydrazide

CAS RN

727694-67-9
Record name 2-(2-Fluorophenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727694-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenoxy)propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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